Diethyl chlorophosphite

Vue d'ensemble

Description

Diethyl chlorophosphite (DECP) is a versatile reagent that has been utilized in various chemical transformations. It has been previously described as a reducing agent for nitro compounds to the corresponding amines and has shown utility in the conversion of other oxygenated functional groups . DECP's chemoselectivity and conditions for multiple functional group conversions on the same molecule have been explored, highlighting its potential in synthetic organic chemistry .

Synthesis Analysis

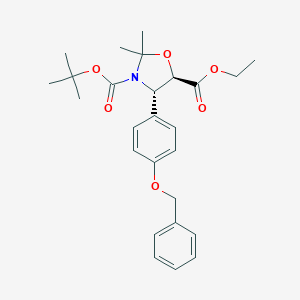

The synthesis of DECP-related compounds has been reported in several studies. For instance, diethyl (R)-2-(N-benzylidene)aminobutyl phosphite was synthesized through the reaction of (R)-(+)-2-(N-benzylidene)aminobutan-1-ol with DECP, leading to stereospecific intramolecular cyclization . Additionally, a one-pot synthesis method for diethyl chlorophosphate (DCP), a related compound, from phosphorus trichloride, anhydrous alcohol, and carbon tetrachloride has been developed, with triethylamine as a catalyst, achieving a yield of 72% .

Molecular Structure Analysis

The molecular structure of compounds synthesized using DECP has been characterized using various techniques. For example, the crystal and molecular structure of bis(diethyldithiophosphinato)dimethyltin(IV) was determined by X-ray diffraction, revealing a distorted tetrahedral environment around the tin atom . Similarly, the structure of diethyl-[bis-(p-chlorophenoxy)-methan]-phosphonate was solved using X-ray diffraction data, providing insights into the geometry of the structure .

Chemical Reactions Analysis

DECP has been shown to participate in a variety of chemical reactions. It has been used to "phosphorylate" the hydroxy group in serine and related peptides, although the reaction does not go to completion at room temperature . In another study, DECP reacted with norbornadiene in the presence of Lewis acids to afford a tetracyclic phosphinate ester, involving the formation of phosphenium ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of DECP and its derivatives have been inferred from spectroscopic studies. For instance, the IR bands and mass spectrum of diethylchlorotin dimethylphosphinate were assigned and discussed, providing information on the compound's structure and bonding . Additionally, the selectivity and sensitivity of Schiff base compounds for DECP were investigated, demonstrating the potential for these compounds to act as chemodosimetric and optical sensors for DECP .

Applications De Recherche Scientifique

Versatile Reagent in Organic Synthesis

Diethyl chlorophosphite as a Reducing and Reacting Agent : DECP is recognized for its utility as a reducing agent for nitro compounds to their corresponding amines and for facilitating chemical conversions of various oxygenated functional groups, including N-oxides, epoxides, sulfones, sulfoxides, hydroxylamines, ketoximes, and aldoximes. This highlights its chemoselectivity and ability to perform stepwise multiple conversions of functional groups on the same molecule, making it a valuable reagent in organic synthesis (Z. Jie, Vebumani Rammoorty, & B. Fischer, 2002).

Cyclization Reactions

Stereospecific Intramolecular Cyclization : DECP has been utilized in the stereospecific intramolecular cyclization of diethyl (R)-2-(N-benzylidene)aminobutyl phosphite, leading to P-epimeric (3R,5R)-2-ethoxy-2-oxo-3-phenyl-5-ethyl-1,4,2-oxazaphosphorinanes as reaction products. This application underlines its role in the synthesis of complex cyclic organic compounds (M. N. Dimukhametov et al., 2001).

Detection of Nerve Agent Mimics

Fluorescent Chemosensors for Organophosphorus Nerve Agent Mimics : DECP has been a target molecule in the development of fluorescent chemosensors for the detection of organophosphorus nerve agent mimics. Such applications are crucial for environmental monitoring and security, indicating the compound's significance beyond traditional chemical synthesis applications (S. Goswami, Sangita Das, & Krishnendu Aich, 2015).

Environmental Applications

Synthesis and Chemical Transformations

Efficient Synthesis of Dialkyl Chlorophosphates : DECP's role extends to the efficient and cost-effective synthesis of dialkyl chlorophosphates, demonstrating its utility as a precursor in producing a range of organophosphorus compounds with applications in agriculture, industry, and medicinal chemistry (P. D. Shakya et al., 2005).

Safety And Hazards

Orientations Futures

Diethyl chlorophosphite has been used in the detection of nerve agent mimic diethyl chlorophosphite (DCP), which is a significant development in the field of chemical detection . It has also been used as a versatile reagent in organic synthesis , indicating its potential for further applications in chemical research and industry.

Propriétés

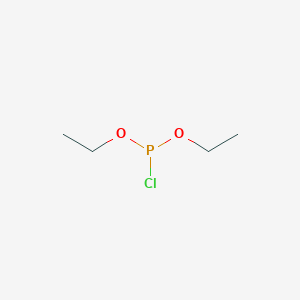

IUPAC Name |

chloro(diethoxy)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClO2P/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHWYSOQHNMOOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060430 | |

| Record name | Phosphorochloridous acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl chlorophosphite | |

CAS RN |

589-57-1 | |

| Record name | Diethyl chlorophosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl phosphorochloridite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorochloridous acid, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorochloridous acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl chlorophosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PHOSPHOROCHLORIDITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F414S3V8K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo-](/img/structure/B120482.png)

![2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B120503.png)

![3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide](/img/structure/B120505.png)

![6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B120508.png)